4,6-DiMethoxy Nicotinonitrile 4,6-DiMethoxy Nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 41935-72-2
VCID: VC13845580
InChI: InChI=1S/C8H8N2O2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,1-2H3
SMILES:
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

4,6-DiMethoxy Nicotinonitrile

CAS No.: 41935-72-2

Cat. No.: VC13845580

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

4,6-DiMethoxy Nicotinonitrile - 41935-72-2

Specification

CAS No. 41935-72-2
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 4,6-dimethoxypyridine-3-carbonitrile
Standard InChI InChI=1S/C8H8N2O2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,1-2H3
Standard InChI Key UTFGBPSMWWSVBA-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=NC=C1C#N)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyridine ring in 4,6-Dimethoxy Nicotinonitrile serves as the core scaffold, with methoxy (–OCH3_3) groups at positions 4 and 6 and a nitrile (–C≡N) group at position 2. This arrangement creates a planar structure with distinct electronic effects: the electron-donating methoxy groups increase ring electron density, while the electron-withdrawing nitrile group polarizes the system .

Spectral Characterization

  • Infrared (IR) Spectroscopy: Stretching vibrations at 2,230 cm1^{-1} (C≡N), 1,250–1,050 cm1^{-1} (C–O of methoxy), and 1,600–1,450 cm1^{-1} (aromatic C=C) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Singlets for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

    • 13C^{13}C-NMR: Peaks at ~115 ppm (C≡N), 55–60 ppm (OCH3_3), and 150–160 ppm (pyridine carbons) .

Synthesis Methodologies

Chalcone Condensation Route

A common synthesis involves reacting ethyl cyanoacetate with α,β-unsaturated ketones (chalcones) under basic conditions. For example, condensation of 4-methoxyacetophenone-derived chalcones with ethyl cyanoacetate in the presence of ammonium acetate yields 4,6-Dimethoxy Nicotinonitrile :

Chalcone+CH2(CN)CO2EtNH4OAc4,6-Dimethoxy Nicotinonitrile+Byproducts[2]\text{Chalcone} + \text{CH}_2(\text{CN})CO_2\text{Et} \xrightarrow{\text{NH}_4\text{OAc}} \text{4,6-Dimethoxy Nicotinonitrile} + \text{Byproducts} \quad[2]

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of acetylacetone and cyanoacetamide derivatives in the presence of piperidine catalysts produces 4,6-disubstituted nicotinonitriles in >80% yield .

Comparative Analysis of Nicotinonitrile Derivatives

CompoundSubstituentsKey Properties
4,6-Dimethoxy Nicotinonitrile–OCH3_3 at C4, C6Enhanced solubility, antimicrobial activity
2-Amino-4,6-dimethylnicotinonitrile–NH2_2 at C2Cytotoxicity against MCF-7 cells
3-Cyano-2-pyridone–CN at C3, –OH at C2Chelating agent for metal ions

Mechanistic Insights and Reactivity

Electrophilic Substitution

The electron-rich pyridine ring undergoes nitration and sulfonation preferentially at the 5-position due to methoxy group directing effects .

Nucleophilic Attack

The nitrile group participates in cycloaddition reactions, forming tetrazolo[1,5-a]pyridines under azide conditions :

4,6-Dimethoxy Nicotinonitrile+NaN3Tetrazolo Derivative[2]\text{4,6-Dimethoxy Nicotinonitrile} + \text{NaN}_3 \rightarrow \text{Tetrazolo Derivative} \quad[2]

Future Research Directions

  • Structure-Activity Relationships: Systematic studies to optimize bioactivity via substituent modulation.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

  • Material Science Applications: Exploring use in organic semiconductors or metal-organic frameworks .

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